molecular formula C20H21NO4S B2379930 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-isopropoxy-N-phenylbenzamide CAS No. 863021-40-3

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-isopropoxy-N-phenylbenzamide

Cat. No. B2379930
CAS RN: 863021-40-3
M. Wt: 371.45
InChI Key: UADMQNYELPJEIN-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-isopropoxy-N-phenylbenzamide, also known as DTTB, is a chemical compound that has been widely studied for its potential therapeutic applications. DTTB is a thieno[3,2-d]pyrimidine derivative and has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-isopropoxy-N-phenylbenzamide is not fully understood, but it is thought to involve the modulation of multiple signaling pathways. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-isopropoxy-N-phenylbenzamide has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-isopropoxy-N-phenylbenzamide has also been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes. In addition, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-isopropoxy-N-phenylbenzamide has been shown to modulate the expression of proteins involved in cell cycle regulation and apoptosis, which may contribute to its anticancer properties.
Biochemical and Physiological Effects
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-isopropoxy-N-phenylbenzamide has been shown to possess a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-isopropoxy-N-phenylbenzamide can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress by increasing the activity of antioxidant enzymes. In vivo studies have shown that N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-isopropoxy-N-phenylbenzamide can inhibit the growth of cancer cells and reduce tumor size in animal models. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-isopropoxy-N-phenylbenzamide has also been shown to have a neuroprotective effect, reducing neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-isopropoxy-N-phenylbenzamide has several advantages for use in scientific research. The compound is relatively easy to synthesize and has been optimized to improve the yield and purity of the compound. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-isopropoxy-N-phenylbenzamide has been extensively studied for its potential therapeutic applications and has been shown to possess a range of biological activities. However, there are also limitations to the use of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-isopropoxy-N-phenylbenzamide in lab experiments. The compound is relatively unstable and has a short half-life, which may limit its effectiveness in certain applications. In addition, the mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-isopropoxy-N-phenylbenzamide is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for the study of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-isopropoxy-N-phenylbenzamide. One area of research is the development of more stable analogs of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-isopropoxy-N-phenylbenzamide that can be used in a wider range of applications. Another area of research is the investigation of the mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-isopropoxy-N-phenylbenzamide, which may lead to the development of new therapeutic strategies. In addition, the potential neuroprotective effects of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-isopropoxy-N-phenylbenzamide warrant further investigation, particularly in the context of neurodegenerative diseases. Overall, the study of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-isopropoxy-N-phenylbenzamide has the potential to lead to the development of new therapeutic agents for a range of diseases.

Synthesis Methods

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-isopropoxy-N-phenylbenzamide involves the reaction of 2,3-dihydrothiophene-1,1-dioxide with 4-isopropoxy-N-phenylbenzamide in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-isopropoxy-N-phenylbenzamide. The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-isopropoxy-N-phenylbenzamide has been optimized to improve the yield and purity of the compound, making it suitable for use in scientific research.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-isopropoxy-N-phenylbenzamide has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. In vitro studies have demonstrated that N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-isopropoxy-N-phenylbenzamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress by increasing the activity of antioxidant enzymes. In vivo studies have shown that N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-isopropoxy-N-phenylbenzamide can inhibit the growth of cancer cells and reduce tumor size in animal models.

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenyl-4-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-15(2)25-19-10-8-16(9-11-19)20(22)21(17-6-4-3-5-7-17)18-12-13-26(23,24)14-18/h3-13,15,18H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADMQNYELPJEIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-isopropoxy-N-phenylbenzamide

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